JKE-1716 is derived from the nitroisoxazole family of compounds, which are known to generate reactive electrophiles that can interact with biological macromolecules. Its classification as a nitrile oxide compound places it within a group of molecules that exhibit significant reactivity due to their electrophilic nature. This reactivity is pivotal in its mechanism of action, particularly in the context of ferroptosis and GPX4 inhibition .
The synthesis of JKE-1716 involves several key steps that leverage the unique properties of its precursor compounds. The synthetic route typically starts with the formation of a nitroisoxazole, which undergoes transformation to yield the nitrile oxide functionality.
JKE-1716 features a complex molecular architecture characterized by its nitrile oxide group, which contributes to its electrophilic properties.
The molecular structure plays a vital role in its mechanism of action, influencing how effectively it can form adducts with target proteins like GPX4 .
JKE-1716 participates in several significant chemical reactions, primarily involving its interaction with thiol-containing compounds such as cysteine and glutathione.
These reactions highlight JKE-1716's role as a tool compound for studying ferroptosis and GPX4 inhibition .
The mechanism by which JKE-1716 exerts its effects primarily involves the inhibition of GPX4 activity.
This mechanism underscores the potential therapeutic applications of JKE-1716 in cancer treatment by exploiting vulnerabilities in cancer cell antioxidant systems .
JKE-1716 exhibits several notable physical and chemical properties that influence its behavior in biological systems.
Understanding these properties aids in optimizing JKE-1716 for experimental and therapeutic applications .
JKE-1716 has significant implications for scientific research and potential therapeutic applications.
The versatility of JKE-1716 positions it as an important compound in both basic research and clinical contexts .
Glutathione Peroxidase 4 (GPX4), a selenocysteine-containing enzyme, was first identified as a master regulator of ferroptosis in 2012 when Dixon et al. demonstrated that direct GPX4 inhibition by (1S,3R)-RSL3 (RSL3) triggers iron-dependent lipid peroxidation and cell death [1]. Unlike other glutathione peroxidases, GPX4 uniquely reduces complex phospholipid hydroperoxides within cell membranes, positioning it as the central guardian against ferroptosis—a distinct form of regulated cell death characterized by mitochondrial shrinkage and loss of cristae [4] [10]. Early inhibitors like RSL3 and ML162 employed reactive chloroacetamide warheads that covalently target GPX4’s catalytic selenocysteine residue (Sec46). However, these compounds exhibited poor pharmacokinetic properties and low proteome-wide selectivity due to off-target interactions with other cysteine-containing proteins (e.g., thioredoxin reductases) [3] [6]. The discovery that GPX4 is overexpressed in 22 of 33 cancer types—including thyroid, colorectal, and lung cancers—and correlates with poor prognosis established its oncogenic role and therapeutic relevance [5] [8].
Table 1: Evolution of GPX4 Inhibitors in Cancer Research
Generation | Representative Compounds | Mechanism of Action | Key Limitations |
---|---|---|---|
First-Gen | RSL3, ML162 | Covalent binding via chloroacetamide | Low selectivity, poor PK properties |
Prodrug | ML210 | Masked nitrile-oxide activation | Requires metabolic conversion |
Second-Gen | JKE-1716, JKE-1674 | Optimized nitrile-oxide prodrug | Enhanced selectivity and stability |
The therapeutic rationale for GPX4 inhibition hinges on two interconnected biological principles:
JKE-1716 represents a structural evolution from the prototypical GPX4 inhibitor ML210, which was serendipitously discovered to covalently inhibit GPX4 via a masked nitrile-oxide electrophile [3]. Unlike chloroacetamide-based inhibitors (e.g., RSL3), ML210 derivatives undergo intracellular bioactivation to generate nitrile-oxide species that selectively engage Sec46 with 50-fold higher proteome-wide selectivity [3]. JKE-1716 emerged from systematic optimization of ML210’s scaffold to enhance:
Structural Feature | Role in GPX4 Inhibition | Biological Impact |
---|---|---|
Masked nitrile-oxide moiety | Prodrug activation in cells | Reduced off-target reactivity |
Optimized lipophilicity | Enhanced membrane penetration | Improved tumor bioavailability |
Stereoselective chiral center | Selective binding to GPX4 hydrophobic pocket | Higher potency (IC~50~ < 100 nM) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7